Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate

Description

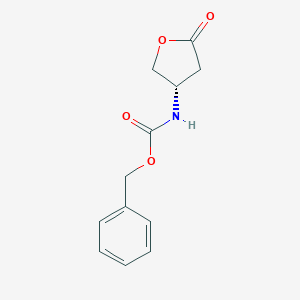

Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate (CAS 87219-29-2) is a chiral carbamate derivative featuring a tetrahydrofuran ring substituted with a ketone group at position 5 and a carbamate moiety at position 3. Its molecular structure is characterized by:

- Stereochemistry: The (S)-configuration at the 3-position imparts enantioselectivity, making it valuable in asymmetric synthesis .

- Functional Groups: The furan ring enhances electron delocalization, promoting nucleophilic reactivity, while the carbamate group enables hydrogen bonding, influencing solubility in polar solvents .

- Physical Properties: The compound has a melting point of 100–104°C and a density of 1.272 g/cm³ .

It is widely used in organic synthesis, particularly as a chiral building block for pharmaceuticals and agrochemicals. Commercial availability from 17 suppliers (e.g., Combi-Blocks, TCI America) and a purity of 97% further underscore its utility .

Propriétés

IUPAC Name |

benzyl N-[(3S)-5-oxooxolan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c14-11-6-10(8-16-11)13-12(15)17-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNIBNUOPVTZWRT-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](COC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351330 | |

| Record name | Benzyl [(3S)-5-oxooxolan-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57266287 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

87219-29-2 | |

| Record name | Benzyl [(3S)-5-oxooxolan-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl (S)-(â??)-tetrahydro-5-oxo-3-furanylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Stoichiometry

The synthesis proceeds through nucleophilic acyl substitution (Figure 1). The primary amine of (S)-3-amino-γ-butyrolactone attacks the electrophilic carbonyl carbon of benzyl chloroformate, displacing chloride and forming the carbamate bond. A base, typically triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), neutralizes the generated HCl, shifting the equilibrium toward product formation.

Key Reaction Parameters

| Parameter | Details |

|---|---|

| Solvent | Dichloromethane (DCM) or tetrahydrofuran (THF) |

| Temperature | 0–25°C (ambient) |

| Molar Ratio | 1:1 (amine:Cbz-Cl) with 1.1–1.5 eq base |

| Reaction Time | 2–4 hours |

| Yield | 70–85% (isolated) |

The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of benzyl chloroformate. Post-reaction workup involves aqueous extraction to remove excess base and chloride byproducts, followed by chromatographic purification to achieve >98% purity.

Optimization Strategies for Enhanced Efficiency

Solvent and Base Selection

While DCM is preferred for its low nucleophilicity, THF offers improved solubility for polar intermediates. A study comparing bases found that DIPEA outperforms TEA in minimizing side reactions (e.g., over-alkylation), particularly at higher concentrations.

Temperature Control

Alternative Synthetic Pathways

Enzymatic Resolution of Racemic Intermediates

Although less common, enzymatic methods using lipases (e.g., Candida antarctica Lipase B) have resolved racemic 3-amino-γ-butyrolactone with >90% ee. However, this approach adds steps and costs compared to chiral pool synthesis.

Intramolecular Cyclization Strategies

The intramolecular Diels-Alder (IMDA) reaction, exemplified in phenanthridone synthesis, inspires potential routes. For example, introducing a vinyl group at the lactone’s 3-position could enable a cycloaddition cascade to form the tetrahydrofuran ring. While untested for this compound, such methods highlight opportunities for convergent synthesis.

Analytical Characterization and Quality Control

Critical quality attributes are verified via:

-

Chiral GC : Enantiomeric excess ≥99% (Cyclodextrin-based stationary phase)

Applications in Target-Oriented Synthesis

The compound’s utility stems from its dual functionality:

-

Carbamate Group : Serves as a temporary protecting group, removable via hydrogenolysis.

-

Lactone Moiety : Participates in ring-opening reactions for constructing pyrrolidine or piperidine alkaloids.

For instance, in lycoricidine synthesis , analogous carbamates undergo stereocontrolled dihydroxylation and lactonization to establish polycyclic frameworks.

Analyse Des Réactions Chimiques

Types of Reactions

Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, facilitated by reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions

Reduction: Lithium aluminum hydride in dry ether

Substitution: Sodium methoxide in methanol

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones

Reduction: Formation of alcohols or amines

Substitution: Formation of substituted benzyl derivatives

Applications De Recherche Scientifique

Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate is a compound with diverse applications in scientific research, particularly in the fields of medicinal chemistry and organic synthesis. This article explores its applications, supported by data tables and case studies.

Medicinal Chemistry

This compound has been explored for its potential therapeutic applications, particularly in the development of antihistamines and other pharmaceuticals. Its structure allows for modifications that can enhance biological activity.

Case Study: Antihistamine Development

Research has demonstrated the utility of similar carbamate derivatives in synthesizing antihistamines. For instance, the enantioselective synthesis of clemastine was achieved using a related carbamate as a precursor, showcasing the potential of this compound in drug development .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the formation of complex molecules through various reactions such as nucleophilic substitutions and electrophilic additions.

Example Reactions:

- Intramolecular Electrophilic Arylation : this compound can undergo transformations that allow for the introduction of aryl groups, facilitating the synthesis of more complex structures .

Chiral Ligands in Catalysis

The compound has been investigated as a chiral ligand in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds. Its ability to stabilize reactive intermediates makes it valuable in catalysis.

Data Table: Chiral Catalysis Performance

| Reaction Type | Catalyst Used | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Asymmetric Phenylation | Benzyl (S)-(-)-tetrahydro... | 85 | >99 |

| Organocatalytic Reactions | Chiral phosphoramide-zinc complex | 91 | 96 |

Material Science

Beyond medicinal applications, this compound has been incorporated into ink compositions due to its stability and functional properties . This showcases its versatility beyond traditional chemical applications.

Mécanisme D'action

The mechanism of action of Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Benzyl (R)-(-)-Glycidyl Ether

tert-Butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS 1408075-90-0)

- Structural Features : A spiro ring system with a tert-butyl group.

- Steric Effects : The bulky tert-butyl group increases steric hindrance, reducing reactivity in nucleophilic substitutions compared to the benzyl carbamate .

Carbamate vs. Ester Derivatives

Benzyl (2S,3aR,7aS)-octahydroindole-2-carboxylate Hydrochloride

Activité Biologique

Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate is a compound that has garnered interest in scientific research due to its potential biological activities and applications in medicinal chemistry. This article provides an overview of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure comprising a benzyl group attached to a tetrahydrofuran ring with a carbamate functional group. Its molecular formula is with a molecular weight of 235.24 g/mol. The compound is primarily utilized as a building block in organic synthesis and for exploring biological interactions.

The biological activity of this compound is attributed to its ability to interact with various biomolecules, potentially influencing biochemical pathways. While specific mechanisms are still under investigation, preliminary studies suggest that the compound may exhibit:

- Antioxidant Activity : The furan ring may contribute to radical scavenging properties.

- Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation.

- Neuroprotective Effects : Investigations into its neuroprotective properties are ongoing, particularly in models of neurodegenerative diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of benzyl chloroformate with (S)-(-)-tetrahydro-5-oxo-3-furancarboxylic acid, facilitated by bases like triethylamine. This synthetic pathway allows for the generation of various derivatives, which may exhibit enhanced biological activities.

Table 1: Summary of Synthetic Routes

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | Benzyl chloroformate + (S)-(-)-tetrahydro-5-oxo-3-furancarboxylic acid | Room temperature, dichloromethane | This compound |

| 2 | This compound + oxidizing agent | Varies | Oxidized derivatives |

| 3 | This compound + reducing agent | Varies | Reduced derivatives |

Biological Studies and Case Reports

- Anticancer Activity : A study demonstrated that certain derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest in the G2/M phase.

- Neuroprotective Effects : Research involving animal models indicated that the compound could mitigate oxidative stress-induced neuronal damage. Behavioral tests showed improved cognitive function in treated animals compared to controls.

- Antimicrobial Properties : Preliminary screening revealed that some derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Future Directions

The ongoing research into this compound indicates promising avenues for drug development. Future studies should focus on:

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.

- Clinical Trials : Evaluating safety and efficacy in human subjects.

- Structure–Activity Relationship (SAR) Studies : Understanding how modifications to the chemical structure influence biological outcomes.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate in laboratory settings?

- Methodological Answer : A common approach involves selective carbamate protection of the tetrahydrofuran scaffold. For example, LiAlH4-mediated reduction in tetrahydrofuran (THF) under controlled conditions can yield the desired stereochemistry . Reaction optimization should include monitoring via TLC or HPLC to confirm intermediate formation. Proper inert atmosphere (e.g., nitrogen) is critical to avoid side reactions.

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer : Store in airtight containers under dry, inert conditions (e.g., argon) at room temperature. Avoid prolonged exposure to moisture or light, as hydrolysis of the carbamate group may occur. Pre-dried solvents (e.g., THF or DCM) are recommended for dissolution . Safety protocols include using PPE (gloves, goggles) and ensuring proper ventilation during handling .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm the tetrahydrofuran ring geometry and carbamate linkage. Key signals include the benzyloxy protons (~7.3 ppm) and carbonyl carbons (~155 ppm).

- FTIR : Stretching vibrations for C=O (~1700 cm) and N-H (~3300 cm) validate the carbamate group.

- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular weight accuracy (expected m/z: ~235.24 for [M+H]) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data obtained for this compound using programs like SHELX?

- Methodological Answer : SHELXL refinement requires careful parameterization of thermal displacement factors and hydrogen atom placement. For ambiguous electron density maps, iterative refinement cycles with restraints on bond lengths/angles (e.g., DFIX, DANG commands) improve model accuracy. Validate against Fo-Fc maps to identify missed solvent molecules or disorder .

Q. What strategies are effective for optimizing enantiomeric purity during the synthesis of this compound?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers and quantify purity.

- Asymmetric Catalysis : Employ enantioselective catalysts (e.g., organocatalysts or metal-ligand complexes) during key steps like cyclization or carbamate formation.

- Kinetic Resolution : Leverage differential reaction rates of enantiomers under controlled conditions (e.g., temperature, solvent polarity) .

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to identify electrophilic/nucleophilic sites. Transition-state analysis (e.g., NEB method) predicts reaction pathways for nucleophilic attacks on the carbamate group.

- MD Simulations : Solvent effects (e.g., THF vs. DMSO) on conformational stability can be modeled using GROMACS or AMBER .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.